molecular formula C15H15N3 B2664949 (1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine CAS No. 14704-61-1

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine

Cat. No.: B2664949
CAS No.: 14704-61-1
M. Wt: 237.306
InChI Key: VMAWGHMRIQOEOC-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a phenylamine substituent, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by alkylation with methyl iodide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzimidazoles and phenylamines, depending on the specific reagents and conditions used .

Scientific Research Applications

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Benzenesulfonylamino-1-methyl-1H-benzoimidazol-2-ylmethyl)-benzamidine
  • Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
  • N′-(arylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide derivatives

Uniqueness

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzimidazole core is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAWGHMRIQOEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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